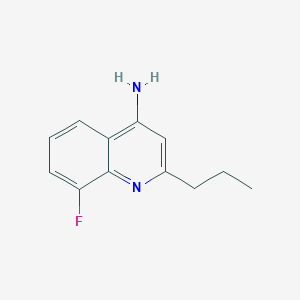

8-Fluoro-2-propylquinolin-4-amine

Description

Significance of the Quinoline (B57606) Core in Contemporary Medicinal Chemistry Research

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry due to its ability to interact with a wide array of biological targets. nih.govresearchgate.net Its versatile nature allows for the synthesis of a diverse library of derivatives with a broad spectrum of pharmacological activities. orientjchem.orgijpsjournal.com Quinoline-based compounds have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents, among others. nih.govijpsjournal.com

The "druggability" and accessibility of the quinoline nucleus make it a highly attractive starting point for drug discovery programs. nih.gov Its structure can be readily modified at various positions, allowing medicinal chemists to fine-tune the pharmacological properties of the resulting molecules. orientjchem.org This adaptability has led to the approval of over one hundred quinoline-containing drugs for therapeutic use. nih.gov Furthermore, the quinoline motif is found in many naturally occurring compounds with significant biological activity, further highlighting its importance in the development of new medicines. nih.govorientjchem.org

Historical Trajectory and Evolution of 4-Aminoquinoline (B48711) Research

The story of 4-aminoquinolines is intrinsically linked to the fight against malaria. The journey began with quinine, a natural alkaloid extracted from the bark of the Cinchona tree, which was the primary treatment for malaria for centuries. mmv.org The need for synthetic alternatives, driven by supply shortages during times of war, led to the development of the first synthetic 4-aminoquinolines in the 1920s and 1930s. nih.gov

A pivotal moment in this research was the synthesis of chloroquine (B1663885) in 1934. esr.ie This 4-aminoquinoline derivative proved to be highly effective and less toxic than earlier synthetic antimalarials, becoming a cornerstone of malaria treatment for many decades. esr.ietaylorandfrancis.com The success of chloroquine spurred further research into other 4-aminoquinoline compounds, leading to the development of drugs like amodiaquine. esr.ietaylorandfrancis.com

However, the widespread use of these drugs inevitably led to the emergence of drug-resistant strains of the malaria parasite. mmv.orgesr.ie This challenge has driven the continuous evolution of 4-aminoquinoline research, with a focus on understanding resistance mechanisms and designing new derivatives that can overcome them. esr.ieresearchgate.net Researchers have explored modifications to the quinoline core and the amino side chain to develop new compounds with improved efficacy against resistant parasites. esr.ie

Specific Contextualization of 8-Fluoro-2-propylquinolin-4-amine within Quinoline Chemistry

8-Fluoro-2-propylquinolin-4-amine is a specific derivative that embodies several key features of modern quinoline chemistry. Its structure consists of the fundamental 4-aminoquinoline core, which has a well-established history in medicinal chemistry. The substituents on this core, however, place it within a more contemporary context.

The presence of a fluorine atom at the 8-position is a strategic modification often employed in medicinal chemistry to enhance a compound's biological activity and pharmacokinetic properties. orientjchem.org Fluorine substitution can influence factors such as metabolic stability and binding affinity to target proteins.

The propyl group at the 2-position is another important feature. Alkyl substituents at this position have been shown to modulate the biological activity of quinoline derivatives. The specific nature of the alkyl group can impact the compound's interaction with its biological target.

The synthesis of such substituted quinolines often involves multi-step processes. For instance, the Pfitzinger reaction can be used to construct the quinoline-4-carboxylic acid precursor, which is then coupled with an appropriate amine. acs.org

Current Gaps and Future Directions in 8-Fluoro-2-propylquinolin-4-amine Research

While the broader class of quinolines has been extensively studied, specific data on 8-Fluoro-2-propylquinolin-4-amine is not widely available in published literature. This represents a significant research gap. The potential biological activities of this specific compound remain largely unexplored.

Future research should focus on several key areas:

Synthesis and Characterization: The development of efficient and scalable synthetic routes to produce 8-Fluoro-2-propylquinolin-4-amine is a crucial first step. Detailed characterization of the compound's chemical and physical properties is also necessary.

Biological Screening: A comprehensive screening of 8-Fluoro-2-propylquinolin-4-amine against a wide range of biological targets is warranted. This could uncover potential therapeutic applications in areas such as cancer, infectious diseases, and inflammatory conditions.

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 8-fluoro and 2-propyl substituents would provide valuable insights into the structure-activity relationships of this class of compounds. This knowledge would guide the design of more potent and selective derivatives.

Computational Modeling: In silico studies, such as molecular docking and quantum-chemical simulations, can help to predict the compound's binding modes with potential biological targets and to understand the impact of its structural features on its activity. mdpi.commdpi.com

The exploration of novel quinoline derivatives like 8-Fluoro-2-propylquinolin-4-amine holds the promise of discovering new therapeutic agents with improved efficacy and novel mechanisms of action. acs.orgnih.gov Addressing the current research gaps through a multidisciplinary approach will be essential to unlocking the full potential of this and related compounds.

Structure

3D Structure

Properties

CAS No. |

1189107-32-1 |

|---|---|

Molecular Formula |

C12H13FN2 |

Molecular Weight |

204.24 g/mol |

IUPAC Name |

8-fluoro-2-propylquinolin-4-amine |

InChI |

InChI=1S/C12H13FN2/c1-2-4-8-7-11(14)9-5-3-6-10(13)12(9)15-8/h3,5-7H,2,4H2,1H3,(H2,14,15) |

InChI Key |

GHEJRLUKUCGRAM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=C2C=CC=C(C2=N1)F)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 8 Fluoro 2 Propylquinolin 4 Amine

Comprehensive Strategies for the Synthesis of 4-Aminoquinolines

The construction of the 4-aminoquinoline (B48711) core can be achieved through various synthetic approaches, primarily categorized into multicomponent reactions, nucleophilic aromatic substitution, and cyclization reactions.

Modular and Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like 4-aminoquinolines in a single step from three or more starting materials, enhancing atom economy and reducing synthetic steps. A notable example is the palladium-catalyzed multicomponent domino reaction reported in 1992, which yields 2-aryl-4-dialkylaminoquinolines from ethynylarylamines, aryl iodides, carbon monoxide, and amines. nih.gov This reaction proceeds through a tandem conjugate addition/cyclization sequence. nih.gov Another approach involves a copper-catalyzed [2+2+2] annulation for the synthesis of 2,3-disubstituted 4-aminoquinolines from benzonitriles, aryl-mesyliodinium salts, and ynamides. nih.gov More recently, MCRs have been applied to the discovery of novel antimalarial agents, leading to the synthesis of 4-aminoquinoline-containing aminoxazoles with potent activity. nih.gov

Nucleophilic Aromatic Substitution Techniques in Quinoline (B57606) Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely employed method for the synthesis of 4-aminoquinolines. frontiersin.orgnih.gov This reaction typically involves the displacement of a leaving group, most commonly a halogen at the 4-position of the quinoline ring, by an amine nucleophile. frontiersin.orgnih.govquimicaorganica.org The reactivity of the C-4 position towards nucleophilic attack is enhanced by the electron-withdrawing nature of the nitrogen atom in the quinoline ring. quimicaorganica.orgresearchgate.net

The choice of reaction conditions, including solvent, temperature, and the use of a base, can significantly influence the outcome of the SNAr reaction. frontiersin.orgnih.gov For instance, microwave-assisted synthesis has been shown to accelerate these reactions, often leading to higher yields in shorter reaction times compared to conventional heating. frontiersin.orgnih.gov Solvents like DMSO, ethanol, and acetonitrile (B52724) are commonly used, with DMSO often providing superior results. frontiersin.orgnih.gov The requirement for a base depends on the nature of the amine; secondary amines and aryl/heteroarylamines often necessitate the use of a base, whereas primary amines may not. frontiersin.orgnih.gov

A specific example of this methodology is the synthesis of 8-Fluoro-N-[2-(2-naphthyl)ethyl]-4-quinolinamine, where 4-chloro-8-fluoroquinoline (B1349367) is reacted with 2-(2-naphthyl)ethyl amine at elevated temperatures. prepchem.com

Cyclization Reactions for Quinoline Ring Formation

A variety of classical named reactions provide access to the quinoline core through the cyclization of appropriately substituted anilines and other precursors. These methods offer a high degree of flexibility in introducing substituents onto the quinoline ring. Some of the most prominent cyclization strategies include:

Skraup Synthesis: This method involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline. pharmaguideline.comwikipedia.orgiipseries.orguop.edu.pk The reaction proceeds via the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation. pharmaguideline.comuop.edu.pk

Combes Synthesis: This reaction condenses an aniline with a β-diketone to form a β-amino enone, which is then cyclized under acidic conditions to yield a 2,4-disubstituted quinoline. pharmaguideline.comwikipedia.orgiipseries.org

Conrad-Limpach-Knorr Synthesis: The reaction of anilines with β-ketoesters can lead to either 4-quinolones at lower temperatures or 2-quinolones at higher temperatures. pharmaguideline.comwikipedia.org

Doebner-von Miller Reaction: This synthesis utilizes anilines and α,β-unsaturated carbonyl compounds to form quinolines. pharmaguideline.comwikipedia.orgiipseries.org

Friedländer Synthesis: This is a condensation reaction between an o-aminobenzaldehyde or o-aminoketone and a compound containing an α-methylene group, typically in the presence of a base, to form a quinoline. pharmaguideline.comuop.edu.pkcutm.ac.in This method is particularly useful for preparing 2-substituted quinoline derivatives. pharmaguideline.com

Pfitzinger Reaction: Isatin is converted to isatinic acid with a base, which then reacts with a carbonyl compound to produce quinoline-4-carboxylic acids. pharmaguideline.com

Modern variations of these cyclization reactions often employ metal catalysts to improve efficiency and regioselectivity. For example, palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with amines provides a route to 4-aminoquinolines. frontiersin.orgnih.gov

Specific Synthetic Routes Toward 8-Fluoro-2-propylquinolin-4-amine

The synthesis of 8-Fluoro-2-propylquinolin-4-amine requires specific strategies for the regioselective introduction of the fluorine atom at the 8-position and the propyl group at the 2-position of the quinoline core.

Regioselective Fluorination Strategies at the 8-Position

Introducing a fluorine atom at the C-8 position of the quinoline ring is a key step in the synthesis of the target compound. Electrophilic substitution reactions on the quinoline ring generally occur at the 5- and 8-positions. pharmaguideline.comresearchgate.netuop.edu.pk This preference can be exploited for direct fluorination.

Recent advancements have focused on developing regioselective C-H functionalization methods. For instance, iridium-catalyzed C-H borylation of 4-quinolones has been shown to occur selectively at the C8-position. researchgate.net The resulting C8-borylated quinolines can then be converted to the corresponding C8-chloro derivatives, and potentially other C8-functionalized quinolones including fluoro derivatives. researchgate.net Another approach involves the rhodium-catalyzed amination of quinoline N-oxides at the C-8 position. rsc.org

Furthermore, a novel method for the nucleophilic oxidative fluorination of quinolines has been developed, which proceeds via an electron-transfer-enabled concerted mechanism. semanticscholar.org This strategy avoids the formation of high-energy intermediates and allows for the direct C-H fluorination of quinolines. semanticscholar.org

The synthesis of 8-fluoro-4-quinolinol, a potential precursor to the target amine, can be achieved through multi-step strategies involving electrophilic fluorinating agents like Selectfluor®.

Introduction and Functionalization of the 2-Propyl Substituent

The introduction of the 2-propyl group can be accomplished through various methods. The Friedländer synthesis, as mentioned earlier, is a classic method for preparing 2-substituted quinolines by condensing an o-aminobenzaldehyde or o-aminoketone with a ketone containing an α-methylene group, in this case, a propyl ketone. pharmaguideline.com

Modern approaches often utilize transition metal-catalyzed cross-coupling reactions. For example, iron-catalyzed cross-coupling of heteroaromatic tosylates or phosphates with alkyl Grignard reagents can be used to introduce alkyl groups at the 2-position of the quinoline ring. organic-chemistry.org Another strategy involves the copper-catalyzed reaction of quinoline N-oxides with alkylating agents. organic-chemistry.org

A general method for the de novo construction of C2-functionalized quinolines from ortho-alkenyl anilines in the presence of a difluorocarbene precursor has also been developed. researchgate.net This method proceeds through the in-situ generation of an isocyanide followed by cyclization. researchgate.net Additionally, the reaction of quinoline with n-butyl-lithium can yield 2-n-butylquinoline, demonstrating a potential route for introducing alkyl substituents at the C-2 position. uop.edu.pk The presence of a propyl group at the C-2 position is a known feature in many biologically active quinolones and is thought to potentially fit into hydrophobic regions of target proteins.

Advanced Synthetic Techniques and Methodological Considerations

The synthesis of highly functionalized heterocyclic compounds such as 8-Fluoro-2-propylquinolin-4-amine is an area of continuous development. Beyond establishing fundamental synthetic routes, contemporary research focuses on refining these methodologies to enhance efficiency, selectivity, and environmental sustainability. Advanced techniques are often employed to overcome challenges associated with traditional methods, such as harsh reaction conditions, low yields, or lack of stereochemical control. These advanced approaches include the use of novel solvent systems that can accelerate reactions and improve product profiles, as well as the development of sophisticated strategies for the asymmetric synthesis of chiral analogs, which is critical for investigating structure-activity relationships in medicinal chemistry.

Utilization of Fluorinated Alcohols as Reaction Media

A significant advancement in reaction methodology is the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), as reaction media. These solvents possess a unique combination of properties, including low nucleophilicity, high polarity, and a strong ability to donate hydrogen bonds. youtube.com These characteristics make them exceptional promoters for a variety of chemical transformations, often allowing reactions to proceed under milder conditions and without the need for additional catalysts. youtube.com

In the context of synthesizing 8-Fluoro-2-propylquinolin-4-amine, a key step is the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline (B167314) precursor. Fluorinated alcohols can play a crucial role in facilitating this transformation. Their strong hydrogen-bonding capability can stabilize the negatively charged Meisenheimer intermediate formed during the SNAr reaction, thereby lowering the activation energy and accelerating the reaction rate. youtube.com Furthermore, their low nucleophilicity ensures that the solvent itself does not compete with the desired amine nucleophile. The use of fluorinated alcohols can lead to improved yields, reduced reaction times, and cleaner reaction profiles compared to conventional solvents. Recent studies have highlighted the beneficial effects of these solvents on reactivity and selectivity in various C–H activation and functionalization reactions, underscoring their potential in modern organic synthesis. youtube.com

| Parameter | Conventional Solvent (e.g., DMF) | Fluorinated Alcohol (e.g., HFIP) |

|---|---|---|

| Catalyst | Often requires acid or base catalyst | May proceed without catalyst |

| Temperature | High temperatures (>120 °C) often required nih.gov | Can often proceed at lower temperatures |

| Reaction Time | Typically long (e.g., >24 hours) nih.gov | Potentially shorter reaction times |

| Yield | Variable, can be moderate | Potentially higher yields |

| Side Products | More prevalent due to harsh conditions | Fewer side products, cleaner reaction |

Stereochemical Control in 8-Fluoro-2-propylquinolin-4-amine Analog Synthesis

While 8-Fluoro-2-propylquinolin-4-amine itself is an achiral molecule, the synthesis of its chiral analogs is of significant interest for exploring three-dimensional structure-activity relationships. Introducing stereocenters into the quinoline scaffold can profoundly influence its biological properties. Achieving stereochemical control—the ability to selectively produce one stereoisomer over others—is a cornerstone of modern medicinal chemistry. Several strategies can be envisioned for the asymmetric synthesis of analogs of 8-Fluoro-2-propylquinolin-4-amine, where chiral centers might be introduced on the propyl side chain or on a modified quinoline core.

Chiral Pool Synthesis One of the most direct approaches to asymmetric synthesis is to use a starting material that is already enantiomerically pure. This strategy, known as chiral pool synthesis, utilizes readily available and inexpensive natural products like amino acids, sugars, or terpenes as chiral building blocks. wikipedia.orgstudysmarter.co.uk For instance, a chiral amino acid could be elaborated to form a precursor that, upon cyclization, yields a quinoline analog with a defined stereocenter. This method effectively transfers the chirality of the starting material to the final product. youtube.comresearchgate.net

Diastereoselective Synthesis When a reaction creates a new stereocenter in a molecule that already contains one, the two possible products are diastereomers. Diastereoselective reactions are designed to favor the formation of one diastereomer over the other. For the synthesis of substituted quinolines, several powerful diastereoselective methods have been developed. For example, the [4+2] annulation of ortho-aminophenyl-substituted para-quinone methides with various alkenes can produce highly substituted tetrahydroquinolines with excellent diastereoselectivity. frontiersin.org Similarly, the vinylogous Mukaiyama–Mannich reaction has been employed to set key stereocenters in the synthesis of decahydroquinoline (B1201275) alkaloids. acs.org These methods could potentially be adapted to construct chiral precursors for analogs of 8-Fluoro-2-propylquinolin-4-amine.

| Reaction Type | Key Reactants | Catalyst/Reagent | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| [4+2] Annulation | ortho-Tosylaminophenyl-substituted p-quinone methide + Cyanoalkene | Base (e.g., DABCO) | >20:1 | frontiersin.org |

| Vinylogous Mukaiyama–Mannich Reaction | Danishefsky's diene + N-Acyliminium ion | Lewis Acid (e.g., TiCl4) | High selectivity reported | acs.org |

| Domino Addition-Aza-Michael | Aminomethyl enone + N-tosyl imine | Bifunctional squaramide catalyst | Up to 99:1 | rsc.org |

Asymmetric Catalysis Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product from a prochiral substrate. This is a highly efficient and versatile strategy. For example, the asymmetric hydrogenation of a suitable olefin precursor using a chiral rhodium catalyst could introduce a stereocenter in the propyl side chain or in a precursor to the quinoline ring system. nih.gov Another powerful technique is the Sharpless asymmetric epoxidation, which can create chiral epoxides that serve as versatile intermediates for conversion into a variety of functionalized, enantiopure molecules, including precursors to chiral quinolines. nih.gov These catalytic methods offer the advantage of generating significant quantities of chiral material from achiral starting points.

Structure Activity Relationship Sar Investigations of 8 Fluoro 2 Propylquinolin 4 Amine and Its Analogs

Elucidation of the Pharmacophoric Role of the 8-Fluoro Moiety

The introduction of a fluorine atom at the 8-position of the quinoline (B57606) ring is a critical modification that can significantly influence the compound's biological profile.

The position of halogen substitution on the quinoline ring is a well-established determinant of biological activity. In the context of 4-aminoquinolines, particularly those investigated for antiplasmodial activity, a halogen at the 7-position (such as in chloroquine) is a common feature associated with high potency. nih.govnih.gov Substitution at other positions can lead to varied effects. For instance, while a 7-chloro or 7-bromo group often enhances activity, substitution at the 8-position with groups other than fluorine has been reported in some contexts to be detrimental or abolish activity. youtube.com

The introduction of a methoxy (B1213986) group at the C8 position has been linked to increased activity against certain pathogens in some quinoline series. mdpi.com However, the specific impact of a halogen at this position is highly context-dependent. The electronegativity and size of the halogen play a crucial role in its interaction with biological targets.

Interactive Data Table: Positional Effects of Halogen on Quinoline Analogs

Instructions:| Compound Series | C7-Substitution | C8-Substitution | General Bioactivity Trend |

| 4-Aminoquinolines | -Cl, -Br, -I | --- | Often enhances antiplasmodial activity nih.gov |

| 4-Aminoquinolines | -F | --- | Generally less active than other halogens nih.gov |

| 4-Aminoquinolines | --- | -CH3 | Reported to abolish activity youtube.com |

| Quinolones | --- | -OCH3 | Increased activity against anaerobes mdpi.com |

Fluorine possesses unique properties that make it a valuable substituent in medicinal chemistry. Its small size allows it to act as a bioisostere for a hydrogen atom, while its high electronegativity can alter the electronic properties of the aromatic ring, influencing pKa, lipophilicity, and metabolic stability. nih.gov The introduction of a fluorine atom can lead to enhanced binding affinity with target proteins through the formation of hydrogen bonds or other electrostatic interactions.

Contribution of the 2-Propyl Group to Biological Activity Profiles

While much of the SAR focus for 4-aminoquinolines has been on substitutions at the 4-amino side chain and the 7-position, the substituent at the C2 position also plays a role in modulating biological activity. The introduction of an alkyl group, such as a propyl group, at the C2 position can influence the compound's lipophilicity and steric profile.

Impact of Substitutions at the 4-Amino Position on Structure-Activity Relationships

The nature of the substituent at the 4-amino position is a critical determinant of the biological activity of 4-aminoquinolines. Extensive research on antimalarial 4-aminoquinolines has demonstrated that a basic aminoalkyl side chain is crucial for activity, particularly against resistant strains. nih.govnih.gov The length of the alkyl chain and the nature of the terminal amine are key factors.

Key SAR findings for the 4-amino side chain include:

A protonatable nitrogen at the distal end of the side chain is a common feature of active compounds. nih.gov

The length of the linker between the two nitrogen atoms influences activity, with shorter side chains (e.g., ethyl or propyl diamines) often showing improved potency against multi-drug resistant strains. nih.gov

Substitution on the terminal amine can modulate activity and pharmacokinetic properties.

For instance, in a study of 4-aminoquinoline (B48711) analogs, a shorter amino-containing side chain was found to be generically more potent against multi-drug resistant malaria strains. nih.gov Another study highlighted that the 4-aminoquinoline scaffold and a lateral side chain with a dimethylamino functionality were important for enhancing cancer cell killing by Akt inhibitors. nih.gov

Comparative SAR Analysis with Other Substituted Quinoline Scaffolds

The SAR of 8-fluoro-2-propylquinolin-4-amine can be further understood by comparing it with other substituted quinoline scaffolds.

7-Substituted-4-aminoquinolines: As mentioned, 7-chloro-4-aminoquinolines are a well-established class of antimalarials. The electron-withdrawing nature of the substituent at C7 is crucial for activity. nih.gov In contrast, the effect of an 8-fluoro group would be electronically different and could lead to a different spectrum of activity.

8-Hydroxyquinolines: These compounds are known for their metal-chelating properties and exhibit a broad range of biological activities, including anticancer and antiviral effects. nih.govmdpi.com The substitution pattern on the rest of the ring, including at the C2 position, significantly influences their potency. For example, 2-isopropyl and 2-isobutyl-5,7-dichloro-8-hydroxyquinoline have shown antiviral activity. nih.govmdpi.com

2-Substituted-4-aminoquinolines: Research on 2-substituted-4-amino-6-halogenquinolines has identified compounds with potent antiproliferative activity. nih.gov The nature of the C2 substituent (e.g., arylvinyl) was found to be a key driver of this activity. This highlights the importance of the C2 position in defining the pharmacological profile, which would also apply to the 2-propyl group in the title compound.

Interactive Data Table: Comparative Bioactivity of Substituted Quinoline Scaffolds

Instructions:| Quinoline Scaffold | C2-Substitution | C4-Substitution | C7/C8-Substitution | Primary Biological Activity |

| 4-Aminoquinoline | H | Aminoalkylamine | 7-Cl | Antiplasmodial nih.gov |

| 4-Aminoquinoline | H | Dimethylaminoethyl-amine | 7-F | Sensitizes tumor cells nih.gov |

| 8-Hydroxyquinoline | Isopropyl | --- | 5,7-di-Cl | Antiviral nih.govmdpi.com |

| 4-Aminoquinoline | Arylvinyl | Amino-propylamine | 6-Halogen | Antiproliferative nih.gov |

| 4-Aminoquinoline | H | Piperazinyl-sulfonyl | 7-Cl/CF3 | Anticancer nih.gov |

In Vitro Adme Absorption, Distribution, Metabolism, Excretion Research for 8 Fluoro 2 Propylquinolin 4 Amine Analogs

Assessment of Metabolic Stability in Hepatic Microsomes and Hepatocytes

Metabolic stability is a critical parameter that influences the in vivo half-life and oral bioavailability of a drug candidate. This is commonly assessed using liver microsomes and hepatocytes, which contain the primary enzymes responsible for drug metabolism.

In a typical study, 8-Fluoro-2-propylquinolin-4-amine would be incubated with human, rat, or mouse liver microsomes or hepatocytes. The rate of disappearance of the parent compound over time would be monitored, usually by LC-MS/MS. This data would be used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint), which are key indicators of how quickly the compound is metabolized. Without experimental data, it is not possible to provide these values for 8-Fluoro-2-propylquinolin-4-amine.

Evaluation of Permeability Across Biological Barriers (e.g., PAMPA model)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict the passive diffusion of a compound across biological membranes, such as the gastrointestinal tract and the blood-brain barrier.

In a PAMPA experiment, a solution of 8-Fluoro-2-propylquinolin-4-amine would be placed in a donor well, separated from an acceptor well by an artificial membrane coated with a lipid solution. The amount of compound that crosses the membrane into the acceptor well over a specific time is measured to determine its permeability coefficient (Pe). This value helps to classify the compound's potential for oral absorption. No such data is currently available for the specified compound.

Determination of Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins, such as albumin, can significantly affect its distribution and availability to reach its target site. High plasma protein binding can limit the free fraction of the drug, potentially reducing its efficacy.

Standard methods to determine plasma protein binding include equilibrium dialysis, ultrafiltration, and ultracentrifugation. These techniques would separate the protein-bound drug from the unbound fraction in plasma samples incubated with 8-Fluoro-2-propylquinolin-4-amine. The percentage of bound and unbound drug would then be quantified. This crucial information is not present in the available literature for this compound.

Investigation of Blood-to-Plasma Concentration Ratios

The B/P ratio is determined by incubating the compound with whole blood and then measuring its concentration in both the blood and the plasma after separation. A ratio greater than one indicates preferential distribution into red blood cells. For 8-Fluoro-2-propylquinolin-4-amine, these experimental values have not been reported.

Cytochrome P450 (CYP450) Inhibition and Induction Profiling

Assessing the potential of a compound to inhibit or induce cytochrome P450 (CYP450) enzymes is a critical step in drug development to avoid drug-drug interactions.

Inhibition studies would involve incubating 8-Fluoro-2-propylquinolin-4-amine with specific human CYP450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) and measuring its effect on the metabolism of a known substrate for each enzyme. The IC50 value, or the concentration of the compound that causes 50% inhibition, would be determined. Induction studies would typically be performed in cultured human hepatocytes to see if the compound increases the expression of CYP450 enzymes. No such profiling data is available for 8-Fluoro-2-propylquinolin-4-amine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.